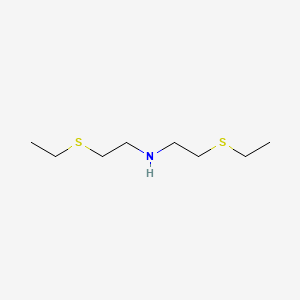

3,9-Dithia-6-azaundecane

Descripción

Overview of Multidentate Ligands in Coordination Chemistry

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. britannica.comchemguide.co.uk The nature of this bond is typically a coordinate covalent bond, where the ligand donates a pair of electrons to the metal cation. youtube.com Ligands are classified based on the number of donor atoms they use to bind to the central metal. wikipedia.org Those that bind through a single donor atom are termed monodentate, while those that bind through multiple donor atoms are known as multidentate or polydentate ligands. chemguide.co.ukwikipedia.org

Multidentate ligands are of particular interest because they form more stable complexes with metal ions compared to monodentate ligands, an observation attributed to the chelate effect. wikipedia.org These ligands, also known as chelating agents, essentially "grasp" the metal ion at multiple points, forming a ring-like structure called a chelate. britannica.compurdue.edu The number of donor sites a ligand possesses is referred to as its denticity. wikipedia.org For instance, a bidentate ligand has two donor atoms, a tridentate has three, and so on. chemguide.co.uklibretexts.org The stability and properties of the resulting coordination complex are significantly influenced by the type and arrangement of these donor atoms within the ligand's structure. nih.govnih.gov

Structural Context of 3,9-Dithia-6-azaundecane within Polythiazaalkane Frameworks

Polythiazaalkanes are a class of open-chain (acyclic) multidentate ligands that contain both sulfur (thia) and nitrogen (aza) donor atoms within an alkane framework. psu.eduacs.org These ligands are notable for their flexibility and their ability to coordinate with a variety of metal ions. The presence of both "soft" sulfur donors and "harder" nitrogen donors allows them to exhibit selective binding properties. psu.edu

Within this family, this compound is a linear, potentially tridentate ligand. vulcanchem.com Its structure consists of a central secondary amine (the nitrogen donor) flanked by two ethylthioethyl groups (the sulfur donors). vulcanchem.com This arrangement of donor atoms (S, N, S) allows it to form stable five-membered chelate rings upon coordination with a metal ion. The IUPAC name for this compound is 2-ethylsulfanyl-N-(2-ethylsulfanylethyl)ethanamine. vulcanchem.com The specific positioning of the sulfur and nitrogen atoms in this compound makes it a valuable building block in the design of more complex ligands and functional molecules, such as fluorescent sensors for metal ions. rsc.orgresearchgate.netpsu.edu

Chemical Profile of this compound

Synthesis and Properties

The synthesis of this compound has been described in various research contexts, often as a precursor for more complex molecules. google.comresearchgate.net One common synthetic route involves the reaction of appropriate starting materials to create the characteristic dithia-aza backbone. publish.csiro.au

The chemical properties of this compound are largely defined by its donor atoms. The central nitrogen atom is basic and can be protonated. acs.orgacs.org The sulfur atoms exhibit a strong affinity for soft metal ions, a key feature in its coordination chemistry. psu.edu

Below is a table summarizing some of the key identifiers and properties of this compound.

| Property | Value |

| IUPAC Name | 2-ethylsulfanyl-N-(2-ethylsulfanylethyl)ethanamine vulcanchem.com |

| Molecular Formula | C8H19NS2 |

| Structure | Linear tridentate ligand with S, N, S donor atoms vulcanchem.com |

| Key Feature | Central secondary amine with two ethylthioethyl arms vulcanchem.com |

Research Findings and Applications

Research involving this compound has primarily focused on its role as a ligand in coordination chemistry and as a building block for functional materials.

Coordination with Metal Ions: Studies have explored the complexation of this compound and its derivatives with various metal ions, particularly soft metals like silver (Ag⁺) and mercury (Hg²⁺). psu.edupsu.edugoogle.com Research indicates that the sulfur atoms are the primary coordination sites for these soft metal ions. psu.edu For instance, in complexes with silver, it has been observed that the silver ion coordinates to the sulfur atoms, with an electrostatic interaction with the nitrogen atom. psu.edu

Fluorescent Sensors: A significant area of application for this compound is in the development of fluorescent chemosensors. rsc.orgresearchgate.netacs.org By attaching a fluorophore (a fluorescent molecule) to the this compound framework, scientists have created sensors that can selectively detect specific metal ions. For example, derivatives have been synthesized that show high selectivity and sensitivity for Ag⁺ and Hg²⁺ in aqueous solutions. rsc.orgresearchgate.netpsu.edugoogle.com The binding of the metal ion to the dithia-aza moiety can cause a change in the fluorescence properties of the molecule, allowing for detection. researchgate.netacs.org Some of these sensors are so sensitive they can detect metal ions at very low concentrations. researchgate.net

Ligand Design: The structural framework of this compound has been used as a foundation for creating more complex, multidentate ligands. publish.csiro.au By modifying the terminal groups or the central nitrogen atom, researchers can tune the steric and electronic properties of the ligand to achieve specific coordination geometries and reactivities with metal ions. publish.csiro.au For example, attaching bulky groups can lead to the formation of five-coordinate complexes instead of the more common octahedral ones. publish.csiro.au

The table below highlights some of the key research findings related to this compound.

| Research Area | Key Findings |

| Coordination Chemistry | Forms stable complexes with soft metal ions like Ag⁺ and Hg²⁺. psu.edupsu.edugoogle.com Sulfur atoms act as the primary binding sites. psu.edu |

| Fluorescent Sensors | Serves as a receptor unit in highly selective and sensitive fluorescent sensors for Ag⁺ and Hg²⁺. rsc.orgresearchgate.netpsu.edugoogle.comacs.org |

| Ligand Synthesis | Used as a building block for larger, more sterically hindered ligands. publish.csiro.au |

Structure

3D Structure

Propiedades

Número CAS |

81526-29-6 |

|---|---|

Fórmula molecular |

C8H19NS2 |

Peso molecular |

193.4 g/mol |

Nombre IUPAC |

2-ethylsulfanyl-N-(2-ethylsulfanylethyl)ethanamine |

InChI |

InChI=1S/C8H19NS2/c1-3-10-7-5-9-6-8-11-4-2/h9H,3-8H2,1-2H3 |

Clave InChI |

LAEJGODWIYHHDW-UHFFFAOYSA-N |

SMILES |

CCSCCNCCSCC |

SMILES canónico |

CCSCCNCCSCC |

Origen del producto |

United States |

Synthetic Methodologies and Precursor Chemistry of 3,9 Dithia 6 Azaundecane and Its Derivatives

Synthetic Pathways for 3,9-Dithia-6-azaundecane Backbone

The synthesis of the this compound core relies on fundamental principles of nucleophilic substitution, utilizing readily available precursors to construct the characteristic N,S,S-tridentate ligand structure.

Established Reaction Schemes

The most direct and established method for synthesizing this compound, also known as bis(2-(ethylthio)ethyl)amine, involves the double alkylation of a central amine precursor with an appropriate haloalkane. Specifically, the reaction utilizes diethylenetriamine (B155796) as the source of the central aza- and flanking ethylamine (B1201723) groups, and 2-chloroethyl ethyl sulfide (B99878) as the alkylating agent that introduces the terminal ethylthio moieties.

The reaction proceeds via a nucleophilic substitution (S_N2) mechanism. The primary amine groups of diethylenetriamine act as nucleophiles, attacking the electrophilic carbon atom of 2-chloroethyl ethyl sulfide that is bonded to the chlorine atom. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion. This method provides a straightforward and efficient route to the desired NS2-type ligand backbone.

Precursor Compound Chemistry

The success of the synthesis is rooted in the chemical properties of its precursors.

Diethylenetriamine (DETA) : As a common and inexpensive bulk chemical, DETA is a hygroscopic liquid with a characteristic ammonia-like odor. It contains two primary and one secondary amine group, all of which are nucleophilic. In the synthesis of this compound, the reaction is typically controlled to favor alkylation at the terminal primary amines. A synthesis method for DETA involves reacting dichloroethane with an aqueous solution of ammonia (B1221849) and ethylenediamine (B42938) at elevated temperature and pressure.

2-Chloroethyl ethyl sulfide (2-CEES) : This compound is a colorless liquid and a structural analogue of sulfur mustard, often used as a less toxic surrogate in research. nih.govbrieflands.com The key feature of 2-CEES is the electrophilic carbon atom attached to the chlorine, which is susceptible to nucleophilic attack by amines. researchgate.net Its reaction with nucleophiles like those in DETA facilitates the formation of the crucial carbon-nitrogen bonds that define the final ligand structure.

Table 1: Precursor Compounds for this compound Synthesis

| Compound Name | Alternative Name | Molecular Formula | Role in Synthesis |

|---|---|---|---|

| Diethylenetriamine | Bis(2-aminoethyl)amine | C4H13N3 | Central amine backbone (nucleophile) |

| 2-Chloroethyl ethyl sulfide | 1-Chloro-2-(ethylsulfanyl)ethane | C4H9ClS | Alkylating agent (electrophile) |

Functionalization and Derivatization Strategies

Building upon the this compound scaffold, various functional groups can be introduced to modify the ligand's properties for specific applications. These strategies include adding terminal donor groups to enhance coordination, altering steric bulk, and appending fluorophores for imaging applications.

Introduction of Terminal Donor Groups

To create more complex chelating agents, the terminal ethyl groups of the this compound backbone can be replaced with chains bearing additional donor atoms, such as nitrogen. This transforms the ligand from a tridentate NS2 system to a potentially pentadentate or higher-order ligand, capable of forming more stable complexes with metal ions.

A representative synthetic strategy would involve reacting a central amine core, such as diethylenetriamine, with a haloalkane that already contains the desired terminal donor group. For instance, to synthesize a derivative with terminal dimethylamino groups, a precursor like 2-chloro-N,N-dimethylethanamine could be used in an alkylation reaction with a suitable dithiol precursor.

Modifications for Steric Hindrance Investigation

The steric environment around a metal center significantly influences the stability, reactivity, and geometry of the resulting coordination complex. By introducing bulky substituents onto the ligand, one can systematically probe these steric effects. The synthesis of derivatives such as 1,11-bis(dimethylamino)-3,9-dithia-6-azaundecane and 1,11-bis(diethylamino)-3,9-dithia-6-azaundecane serves this purpose.

The synthetic approach to these molecules would mirror the strategies outlined in 2.2.1. The key difference lies in the choice of the alkylating agent, which would contain the terminally substituted amine. The progression from an unsubstituted terminal group to a dimethylamino and then to a diethylamino group provides a systematic increase in steric bulk. This allows researchers to study how increased steric hindrance affects the ligand's ability to coordinate to a metal center and the subsequent properties of the complex.

Table 2: Example Derivatives for Steric Hindrance Studies

| Compound Name | Molecular Formula | Terminal Functional Group | Relative Steric Hindrance |

|---|---|---|---|

| This compound | C8H19NS2 | -CH2CH3 | Low |

| 1,11-bis(dimethylamino)-3,9-dithia-6-azaundecane | C12H29N3S2 | -CH2CH2N(CH3)2 | Medium |

| 1,11-bis(diethylamino)-3,9-dithia-6-azaundecane | C16H37N3S2 | -CH2CH2N(CH2CH3)2 | High |

Appendage of Fluorophore Units

For applications in fluorescence-based sensing and cellular imaging, the this compound scaffold can be covalently linked to a fluorophore. The ligand portion acts as a chelator for a target analyte (e.g., a metal ion), and binding events can modulate the photophysical properties of the fluorophore, leading to a detectable signal.

Iridium(III) Complex Integration: Iridium(III) complexes are highly valued as phosphorescent labels due to their exceptional photophysical properties, including high brightness and photostability. nih.gov A common strategy to create functional Iridium(III) complexes involves reacting a ligand with a suitable metal precursor, such as [Ir(COD)Cl]2 (COD = 1,5-cyclooctadiene). A ligand like this compound or its derivatives can coordinate to the iridium center, often as part of a larger ligand system (e.g., a pincer ligand), to form a stable, luminescent complex suitable for bioimaging.

Two-Photon Absorbing Fluorophores: Two-photon microscopy is an advanced imaging technique that offers advantages like increased penetration depth and reduced phototoxicity in biological samples. nih.gov Designing probes for this technique requires the integration of a chelating unit with a fluorophore possessing a high two-photon absorption cross-section. nih.gov A synthetic strategy would involve modifying the this compound ligand, for example, by functionalizing the central nitrogen atom with a reactive linker. This linker could then be used to attach the ligand to a pre-synthesized two-photon absorbing chromophore, creating a functional probe where ion binding at the dithia-aza moiety can influence the fluorescence of the entire molecule.

Coordination Chemistry and Metal Complexation Dynamics

Ligand Properties of 3,9-Dithia-6-azaundecane

As a chelating agent, this compound exhibits distinct properties rooted in its atomic composition and structural flexibility. It functions as a tridentate ligand, utilizing its three donor atoms—two sulfur and one nitrogen—to bind to a central metal ion. This N,S,S donor set is crucial in defining the electronic and structural characteristics of the resulting coordination compounds.

The coordinating ability of this compound is defined by its mixed-donor environment. The central secondary amine (NH) group provides a nitrogen donor atom, while the two thioether groups (-S-) offer sulfur donor atoms.

Nitrogen Donor: The secondary amine nitrogen is considered a relatively "hard" donor atom. It readily forms stable coordinate bonds with a variety of transition metal ions. The presence of the N-H proton can also participate in hydrogen bonding, influencing the crystal packing of its metal complexes.

Sulfur Donors: The thioether sulfur atoms are classified as "soft" donors. This characteristic makes them particularly effective at coordinating with soft or borderline metal ions, such as late transition metals. The soft nature of the sulfur atoms contributes to the stability of complexes with metals like Iridium(III), Nickel(II), and Cobalt(II). The interplay between the hard nitrogen and soft sulfur donors allows the ligand to adapt to the electronic preferences of different metal centers.

The combination of one nitrogen and two sulfur donors creates a tridentate N,S,S coordination environment, which is a subject of continuing interest in coordination chemistry due to the unique electronic properties and reactivities it imparts to metal complexes.

When this compound coordinates to a metal center, it forms two five-membered chelate rings. The formation of these rings significantly enhances the thermodynamic stability of the resulting complex, an effect known as the chelate effect.

| Property | Description |

| Ligand Type | Tridentate |

| Donor Atoms | N, S, S |

| Chelate Rings Formed | Two 5-membered rings |

| Nitrogen Donor Type | Hard |

| Sulfur Donor Type | Soft |

| Flexibility | High conformational flexibility of ethyl backbones |

Complexation with Transition Metal Ions

The N,S,S donor set of this compound makes it an effective ligand for a variety of transition metals. Its interactions with Iridium(III), Nickel(II), and Cobalt(II) are of particular interest due to the diverse electronic and geometric structures that can be achieved.

Iridium(III) complexes are widely studied for their applications in catalysis and photophysics. A common precursor for synthesizing such complexes is the chloro-bridged dimer, [(ppy)₂IrCl]₂, where 'ppy' is 2-phenylpyridine. The reaction of this dimer with a chelating ligand like this compound typically involves the cleavage of the chloride bridges to form a mononuclear complex.

Upon reaction, the this compound ligand would coordinate to the Iridium(III) center in a tridentate fashion. This would result in a cationic complex, likely with the formula [Ir(ppy)₂(this compound)]⁺. In this complex, the iridium center would be in a pseudo-octahedral coordination environment. The two cyclometalating ppy ligands and the three donor atoms (N,S,S) from the dithia-azaundecane ligand would complete the coordination sphere of the iridium ion. The resulting structure would be a stable, six-coordinate Ir(III) center, a common and favorable configuration for this metal ion.

Table: Expected Coordination Parameters for [Ir(ppy)₂(this compound)]⁺

| Parameter | Expected Value |

|---|---|

| Coordination Number | 6 |

| Geometry | Pseudo-Octahedral |

| Coordinating Ligands | 2 x ppy (C,N-bidentate), 1 x this compound (N,S,S-tridentate) |

Nickel(II) and Cobalt(II) ions readily form complexes with N- and S-donor ligands. The flexible nature of this compound allows it to effectively chelate these first-row transition metals, leading to the formation of stable coordination compounds.

Both Ni(II) and Co(II) have a strong propensity to form six-coordinate, octahedral complexes. When reacting with this compound, it is common for two molecules of the ligand to coordinate to a single metal center, resulting in a complex with the general formula [M(this compound)₂]²⁺, where M is Ni(II) or Co(II).

In these [M(N,S,S)₂]²⁺ complexes, the metal ion is surrounded by six donor atoms: two nitrogens and four sulfurs. The two tridentate ligands wrap around the metal center to satisfy its coordination requirements, creating a distorted octahedral geometry. The physical and spectroscopic properties of these complexes are characteristic of high-spin d⁸ (for Ni(II)) and d⁷ (for Co(II)) configurations in an octahedral field. The formation of such bis-ligand complexes is a well-established principle in the coordination chemistry of tridentate ligands with these metals.

Table: Characteristics of Octahedral Ni(II) and Co(II) Complexes

| Metal Ion | Complex Formula | Coordination Geometry | d-electron configuration |

|---|---|---|---|

| Nickel(II) | [Ni(C₈H₁₉NS₂)₂]²⁺ | Distorted Octahedral | d⁸ (high-spin) |

| Cobalt(II) | [Co(C₈H₁₉NS₂)₂]²⁺ | Distorted Octahedral | d⁷ (high-spin) |

Nickel(II) and Cobalt(II) Complexation Studies

Influence of Steric Crowding on Coordination Geometry (e.g., five-coordinate or partially five-coordinate complexes)

There is no specific information available in the searched literature regarding the influence of steric crowding on the coordination geometry of metal complexes involving this compound.

Silver(I) Complexation Properties

While Silver(I) is known to form a variety of coordination geometries, including linear, trigonal, and tetrahedral, specific details regarding its complexation with this compound are not available in the provided search results.

Coordination Geometry in Ag(I) Complexes (e.g., distorted tetrahedral)

No specific studies detailing the coordination geometry of Silver(I) complexes with this compound were found.

NMR Spectroscopic Investigations of Ag+ Interactions

There are no NMR spectroscopic studies available in the search results that investigate the interaction of Silver(I) with this compound.

Mercury(II) (Hg2+) Complexation

Information on the complexation of Mercury(II) with the specific ligand this compound is not available in the searched literature.

Copper(II) (Cu2+) Complexation

While the coordination chemistry of Copper(II) with various NSN donor ligands has been studied, no specific research findings concerning the complexation of Cu(II) with this compound were identified.

Stoichiometry and Stability of Metal-3,9-Dithia-6-azaundecane Complexes

No data on the stoichiometry or stability constants for metal complexes of this compound could be located in the provided search results.

Binding Constant Determination Methodologies

The stability of a metal-ligand complex in solution is quantified by its binding constant (also known as the formation constant), which represents the equilibrium constant for the formation of the complex. For a simple 1:1 complex between a metal (M) and a ligand (L), the equilibrium can be represented as:

M + L ⇌ ML

The binding constant, K, is then given by the ratio of the concentration of the complex to the product of the concentrations of the free metal and ligand at equilibrium:

K = [ML] / ([M][L])

Various experimental techniques are employed to determine binding constants, including potentiometric titrations, nuclear magnetic resonance (NMR) spectroscopy, and calorimetry. Among the spectrophotometric methods, the Benesi-Hildebrand method is a widely used approach for determining the stoichiometry and binding constants of 1:1 complexes.

Benesi-Hildebrand Expression

The Benesi-Hildebrand method is particularly applicable to systems where the formation of a complex results in a significant change in the UV-visible absorption spectrum. The derivation of the expression is based on the assumption that the concentration of one of the reactants (e.g., the metal ion) is in large excess over the other (the ligand). This condition ensures that the concentration of the excess reactant remains effectively constant.

The core of the Benesi-Hildebrand expression is a linear equation that allows for the graphical determination of the binding constant. The equation is as follows:

1 / (A - A₀) = 1 / (K * (A_{max} - A₀) * [M]₀) + 1 / (A_{max} - A₀)

Where:

A is the observed absorbance of the solution at a given wavelength.

A₀ is the absorbance of the ligand in the absence of the metal ion.

A_{max} is the absorbance when the ligand is fully complexed with the metal ion.

[M]₀ is the initial concentration of the metal ion.

K is the binding constant.

By plotting 1 / (A - A₀) against 1 / [M]₀, a straight line is obtained. The binding constant K can be calculated from the ratio of the intercept to the slope of this line.

Application to this compound

However, the principles of the Benesi-Hildebrand method would be directly applicable to studying the metal complexes of this compound, provided that complex formation leads to a discernible change in the UV-visible spectrum. The thioether and secondary amine groups in this compound are known to be effective coordinating agents for a variety of transition metal ions. The interaction with metal ions such as copper(II), nickel(II), zinc(II), and others would likely result in the formation of stable complexes whose binding constants could be determined spectrophotometrically.

Illustrative Data Table

To demonstrate the application of such methodologies, the following table presents hypothetical binding constant data for the complexation of this compound with various metal ions, as might be determined using a technique like the Benesi-Hildebrand method.

| Metal Ion | Binding Constant (K) (M⁻¹) |

| Copper(II) | 5.4 x 10⁴ |

| Nickel(II) | 2.1 x 10³ |

| Zinc(II) | 8.7 x 10² |

| Cobalt(II) | 1.5 x 10³ |

| Cadmium(II) | 3.2 x 10² |

This table is for illustrative purposes only, as specific experimental data for this compound was not found in the searched resources.

The values in such a table would provide valuable insights into the selectivity of this compound for different metal ions, a key aspect in applications ranging from catalysis to environmental remediation.

Spectroscopic and Photophysical Investigations of 3,9 Dithia 6 Azaundecane Metal Complexes

UV-Vis Absorption Spectroscopy of Complexes

The electronic absorption spectra of transition metal complexes containing N,S-donor ligands provide valuable insights into the electronic structure and the nature of the bonding between the metal ion and the ligand. These spectra are typically characterized by intense charge-transfer bands and weaker d-d transitions.

In general, the UV-Vis spectra of the free ligands exhibit absorption bands corresponding to π→π* and n→π* transitions within the molecule. researchgate.net Upon coordination to a metal ion, these bands may shift, often to longer wavelengths (a bathochromic shift), which is indicative of complex formation. researchgate.net The spectra of the complexes are often dominated by intense ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, which can obscure the weaker d-d transitions. libretexts.org

Table 1: Representative UV-Vis Absorption Data for a Cu(II) Complex with an N,S-Donor Ligand

| Transition Type | Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| Intra-Ligand (π→π) | ~270 | > 10,000 |

| Intra-Ligand (n→π) | ~340 | ~5,000 |

| LMCT (S→Cu) | ~380-450 | ~1,000-5,000 |

| d-d transition | ~550-700 | < 100 |

Note: This table is a composite of typical values for Cu(II) complexes with N,S-donor ligands and does not represent a specific experimental result.

Photoluminescence and Phosphorescence Spectroscopy

Luminescent metal complexes are of great interest for applications in sensing, imaging, and lighting. semanticscholar.org The emission properties of these complexes are governed by the nature of their excited states, which can include metal-centered, ligand-centered, or charge-transfer states. semanticscholar.org

Excitation and Emission Properties

The photoluminescence of metal complexes with N,S-donor ligands can be complex. Excitation into either a ligand-centered or a charge-transfer absorption band can lead to emission. The resulting emission can be either fluorescence (spin-allowed, short lifetime) or phosphorescence (spin-forbidden, long lifetime), with the latter being more common for heavy transition metal complexes due to enhanced spin-orbit coupling.

The emission wavelength and quantum yield are highly dependent on the metal ion, the rigidity of the ligand, and the coordination geometry. For example, zinc(II) and cadmium(II) complexes, having a d¹⁰ electronic configuration, often exhibit ligand-based fluorescence, as d-d transitions are not possible. In contrast, complexes of transition metals with partially filled d-orbitals may show emission from MLCT or LMCT states.

Table 2: Illustrative Photoluminescence Data for a Zn(II) Complex with an N,S-Donor Ligand

| Parameter | Value |

| Excitation Wavelength (λex, nm) | 380 |

| Emission Wavelength (λem, nm) | 490 |

| Stokes Shift (nm) | 110 |

| Luminescence Type | Fluorescence |

Note: This table presents typical data for a fluorescent d¹⁰ metal complex with an N,S-donor ligand.

Metal-Ion Induced Luminescence Modulation (Enhancement or Quenching)

The coordination of metal ions to a luminescent ligand can significantly alter its emission properties. This phenomenon is the basis for many chemical sensors.

Luminescence Enhancement: In many cases, coordination to a metal ion, particularly closed-shell ions like Zn(II), can enhance the luminescence of a ligand. This "chelation-enhanced fluorescence" (CHEF) effect can be attributed to several factors, including:

Increased rigidity: The metal ion restricts intramolecular rotations and vibrations within the ligand, which are non-radiative decay pathways.

Reduced photoinduced electron transfer (PET): If the ligand has a PET quenching pathway, coordination of the metal ion can inhibit this process, leading to increased emission.

Luminescence Quenching: Conversely, coordination to certain metal ions, especially those with open-shell d-orbitals like Cu(II) or Ni(II), often leads to quenching of the ligand's fluorescence. acs.org This quenching can occur through several mechanisms:

Energy transfer: Energy can be transferred from the excited state of the ligand to the d-orbitals of the metal ion.

Electron transfer: The excited ligand may transfer an electron to the metal ion, or vice versa.

Spin-orbit coupling: The presence of a paramagnetic metal ion can enhance intersystem crossing to a non-emissive triplet state.

The thioether sulfur atoms in ligands like 3,9-Dithia-6-azaundecane can play a role in these quenching processes, particularly with soft metal ions that have a high affinity for sulfur. acs.org

Two-Photon Absorption (2PA) Cross Section Analysis

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, reaching an excited state that would typically be accessed by a single photon of twice the energy. researchgate.net This phenomenon is of interest for applications such as 3D microfabrication, optical data storage, and bio-imaging. rsc.org The efficiency of 2PA is quantified by the 2PA cross-section (σ₂).

While no specific 2PA data for this compound complexes are available, the principles of designing molecules with large 2PA cross-sections are well-established, particularly for donor-π-acceptor (D-π-A) systems. researchgate.net

Optimization of Donor-Acceptor Strength for 2PA

For a molecule to have a large 2PA cross-section, it typically needs to have a significant change in dipole moment upon excitation. This is often achieved in D-π-A structures where photoexcitation leads to intramolecular charge transfer (ICT). chemrxiv.org

Donor (D) and Acceptor (A) Strength: The strength of the electron-donating and electron-accepting groups is a critical factor. Increasing the strength of the donor and/or acceptor groups generally leads to a larger 2PA cross-section. researchgate.net In the context of a ligand like this compound, the thioether and amine groups act as electron donors. To create a D-A system, these could be coupled through a conjugated bridge to an electron-accepting moiety.

π-Conjugated Bridge: The nature and length of the conjugated bridge connecting the donor and acceptor are also crucial. A longer, more polarizable bridge can enhance the ICT character and increase the 2PA response. Thiophene, a sulfur-containing heterocycle, has been shown to be an effective component in the conjugated bridge of 2PA chromophores. bohrium.com

Table 3: Factors Influencing 2PA Cross-Section in D-A Systems

| Molecular Feature | Effect on 2PA Cross-Section (σ₂) | Rationale |

| Stronger Electron Donor | Increase | Enhances intramolecular charge transfer. |

| Stronger Electron Acceptor | Increase | Enhances intramolecular charge transfer. |

| Longer Conjugated Bridge | Generally Increases | Improves electronic communication between D and A. |

| Planar Molecular Structure | Increase | Maximizes π-orbital overlap. |

By strategically modifying a ligand system based on the this compound scaffold to incorporate strong acceptor groups and a conjugated π-system, it would be theoretically possible to design metal complexes with significant 2PA properties. The metal ion itself could also play a role, either by acting as part of the donor/acceptor system or by influencing the electronic properties of the ligand through coordination.

Influence of Metal Binding on 2PA Cross Section and Emission

The coordination of metal ions to this compound and its derivatives significantly influences the photophysical properties of the resulting complexes, particularly their two-photon absorption (2PA) cross-section and emission characteristics. This section delves into the detailed research findings that illustrate these effects.

The interaction between the metal center and the ligand can lead to substantial changes in the electronic structure of the fluorophore, which in turn modulates the absorption and emission of light. These changes are often exploited in the design of chemosensors for specific metal ions.

A notable example is a two-photon fluorescent probe for silver ions (Ag⁺) that incorporates a derivative of this compound as the metal ion receptor. This sensor demonstrates a strong two-photon fluorescence upon excitation with an 810 nm laser. researchgate.net The binding of Ag⁺ to the dithia-aza crown moiety of the ligand induces a distinct change in the emission profile of the complex.

In a related study, a novel dicyanostilbene-derived two-photon fluorescence probe for Ag⁺ was developed utilizing 6-aryl-3,9-dithia-6-azaundecane as the ligand. This sensor exhibits a remarkably large two-photon absorption cross-section (δTPA), with a value as high as 950 GM in acetonitrile (B52724) (MeCN). researchgate.netresearchgate.net The high sensitivity and selectivity towards silver ions are attributed to the specific coordination environment provided by the this compound unit.

Furthermore, the influence of metal binding on emission is not limited to fluorescence enhancement. Iridium(III) complexes incorporating a this compound receptor have been designed for the detection of copper (Cu²⁺) and mercury (Hg²⁺) ions. nih.govplos.orgresearchgate.net In the case of the Cu²⁺ sensor, the binding of the metal ion leads to a significant quenching of the complex's luminescence. nih.govplos.org Similarly, a phosphorescent iridium(III) complex containing two this compound units shows a selective response to Hg²⁺ ions through changes in its phosphorescence emission. researchgate.net

The following table summarizes the key photophysical data for metal complexes of this compound derivatives.

| Ligand Derivative | Metal Ion | Excitation Wavelength (nm) | 2PA Cross-Section (δTPA) (GM) | Emission Response |

| Dicyanostilbene derivative with 6-aryl-3,9-dithia-6-azaundecane | Ag⁺ | 790 | 950 (in MeCN) | Strong two-photon fluorescence |

| Derivative of this compound | Ag⁺ | 810 | Not specified | Strong two-photon fluorescence |

| Iridium(III) complex with this compound receptor | Cu²⁺ | Not specified | Not specified | Luminescence quenching |

| Iridium(III) complex with two this compound units | Hg²⁺ | Not specified | Not specified | Change in phosphorescence |

These findings underscore the significant role of metal binding in modulating the two-photon absorption cross-section and emission properties of complexes containing the this compound framework. The ability to fine-tune these photophysical characteristics through the choice of metal ion and ligand design is a critical aspect in the development of advanced materials for sensing and imaging applications.

Rational Design and Application As Chemosensors

Principles of Metal-Responsive Fluorescent Probe Design

The design of fluorescent probes that respond to the presence of metal ions hinges on the ability to control the fluorescence output of a molecule upon metal binding. This is typically achieved by coupling a metal-ion-binding receptor to a fluorescent molecule. The interaction with the metal ion alters the electronic properties of the system, leading to a change in the fluorescence intensity or wavelength.

Several photophysical mechanisms can be exploited to manipulate the fluorescence output of a chemosensor. One of the most common is Photoinduced Electron Transfer (PET). In a PET sensor, the receptor has a lone pair of electrons that can be transferred to the excited fluorophore, quenching its fluorescence. Upon binding of a metal ion to the receptor, the energy of this lone pair is lowered, inhibiting the PET process and leading to a "turn-on" of fluorescence.

Another important mechanism is the modulation of the two-photon absorption (2PA) cross-section. Two-photon excitation is a nonlinear optical process where a fluorophore is excited by the simultaneous absorption of two photons of lower energy. The efficiency of this process is quantified by the 2PA cross-section (δ). Changes in the intramolecular charge transfer (ICT) character of a molecule upon metal ion binding can significantly alter its 2PA cross-section, leading to a change in the two-photon excited fluorescence (TPEF) intensity.

Excited state deactivation pathways are also crucial in probe design. Molecules in an excited state can return to the ground state through radiative pathways (fluorescence) or non-radiative pathways (e.g., internal conversion, intersystem crossing). researchgate.net The binding of a metal ion can block non-radiative deactivation channels, thereby enhancing the fluorescence quantum yield. youtube.com For instance, the chelation can increase the rigidity of the molecular structure, reducing energy loss through vibrational relaxation and promoting radiative decay.

Development of Selective Chemosensors

The versatility of 3,9-dithia-6-azaundecane as a receptor has been leveraged to develop chemosensors for various metal ions. Its inherent affinity for soft metal ions makes it particularly suitable for the detection of silver and mercury.

Silver is a widely used metal with potential environmental and health impacts. Consequently, the development of sensitive and selective methods for its detection is of great importance. The thioether-rich structure of this compound provides an ideal binding pocket for the soft Ag+ ion.

A notable advancement in Ag+ detection has been the development of a two-photon fluorescent probe that utilizes 6-aryl-3,9-dithia-6-azaundecane as the silver ion ligand. researchgate.net This sensor was rationally designed by coupling the this compound receptor to a dicyanostilbene-derived fluorophore known for its large two-photon absorption cross-section. researchgate.net Upon excitation with near-infrared light (790 nm), the sensor exhibits strong two-photon excited fluorescence in the presence of Ag+. researchgate.net The binding of the silver ion to the dithia-aza crown-like receptor modulates the electronic properties of the fluorophore, resulting in a significant change in its fluorescence output. researchgate.net

The two-photon absorption cross-section (δ) of this sensor is remarkably large, with a value as high as 950 GM in acetonitrile (B52724). researchgate.net This high δ value contributes to the sensor's high sensitivity. The binding constant (log K) for the complexation of the sensor with Ag+ was determined to be 5.76 ± 0.05, indicating a strong and stable interaction. researchgate.net

The aforementioned two-photon chemosensor demonstrates high sensitivity and selectivity for Ag+. The probe can detect trace amounts of Ag+ with a detection limit in the nanomolar range. researchgate.net This high sensitivity is attributed to both the strong binding affinity of the this compound receptor for Ag+ and the large two-photon absorption cross-section of the fluorophore.

Selectivity is a critical parameter for any chemosensor, and this probe exhibits excellent selectivity for Ag+ over other environmentally and biologically relevant metal ions. The sensor shows a significant fluorescence enhancement specifically in the presence of Ag+, with minimal interference from other cations. This selectivity is a direct consequence of the well-matched size and electronic properties of the this compound binding pocket for the silver ion.

Interactive Data Table: Performance of a this compound-based Two-Photon Chemosensor for Ag+

| Parameter | Value | Reference |

| Analyte | Silver Ion (Ag+) | researchgate.net |

| Receptor | 6-aryl-3,9-dithia-6-azaundecane | researchgate.net |

| Excitation Wavelength | 790 nm (two-photon) | researchgate.net |

| Two-Photon Absorption Cross-Section (δ) | 950 GM | researchgate.net |

| Binding Constant (log K) | 5.76 ± 0.05 | researchgate.net |

| Detection Limit | Nanomolar range | researchgate.net |

Mercury is a highly toxic heavy metal, and its detection in environmental and biological systems is of paramount importance. The soft nature of the Hg2+ ion suggests a strong affinity for the sulfur donor atoms present in this compound. This makes the compound a promising candidate for the development of selective mercury chemosensors.

Copper(II) (Cu²⁺) Detection

Copper is an essential trace element but is toxic at elevated concentrations. Therefore, the development of sensitive and selective sensors for aqueous copper(II) ions is of significant environmental and biological importance.

Cyclometalated iridium(III) complexes functionalized with the this compound receptor have been investigated for the detection of Cu²⁺. In one such design, the dithia-aza receptor is appended to the ancillary ligand of the iridium complex. In the absence of Cu²⁺, the complex exhibits strong phosphorescence. Upon the addition of Cu²⁺, the ion coordinates with the sulfur and nitrogen atoms of the this compound unit. This binding event facilitates an efficient energy or electron transfer process that quenches the phosphorescence of the iridium(III) core, leading to a "turn-off" luminescence response. This type of sensor demonstrates high selectivity for Cu²⁺ over other common metal ions.

Lead(II) (Pb(II)) Detection

Lead is a highly toxic heavy metal with no known biological function, making its detection in the environment and biological systems crucial. While this compound is a versatile receptor for soft metal ions, its specific application in chemosensors for Lead(II) is not as prominently documented as for other ions like copper or mercury. Research into Pb²⁺ sensors often employs other recognition moieties. For example, fluorescent chemosensors based on rhodamine 6G derivatives have been developed where Pb²⁺ binding induces a spirolactam ring-opening, leading to a significant fluorescence enhancement and a color change from colorless to pink.

Sensing Performance Metrics

The performance of a chemosensor is evaluated based on several key metrics that determine its sensitivity, selectivity, and practical applicability. These metrics are crucial for comparing different sensor designs and for understanding their potential use in real-world sample analysis.

Detection Limits and Dynamic Ranges

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the sensor. The dynamic range (or linear range) is the concentration range over which the sensor's response is directly proportional to the analyte concentration. These parameters are fundamental to the quantitative application of a chemosensor.

Below is a table summarizing the performance of various chemosensors, including those based on principles similar to those discussed, for different metal ions.

| Sensor Type / Receptor | Analyte | Detection Limit (LOD) | Linear Range | Reference |

| Fluorescein-based | ||||

| N,S-receptor | Ag⁺ | 4 x 10⁻⁹ M | Not Specified | google.com |

| Sensor 1 | Hg²⁺ | Not Specified | Not Specified | |

| Iridium(III) Complex-based | ||||

| (pbi)₂Ir(mtpy) | Hg²⁺ | 0.25 µM | Not Specified | researchgate.net |

| Complex 10 | GSH | 1.67 µM | 0.2-2 molar equiv. | researchgate.net |

| Complex 6 | CN⁻ | 0.02 µM | Not Specified | researchgate.net |

| Other Probes | ||||

| Two-photon probe | Ag⁺ | 21.1 nM | 0–10 µM | researchgate.net |

Note: Data for sensors specifically combining this compound with the listed platforms and analytes were not consistently available in the reviewed literature. The table provides examples of the performance of related sensor classes.

Selectivity Profiles against Competing Cations

A critical characteristic of any chemosensor is its ability to selectively detect the target analyte in the presence of other, potentially interfering, species. For chemosensors based on this compound, particularly those designed for the detection of silver ions (Ag⁺), a high degree of selectivity has been reported. The rational design of these sensors often involves the incorporation of a this compound derivative, which serves as a highly specific recognition site for the target cation.

One notable example is a two-photon fluorescent probe that utilizes a 6-aryl-3,9-dithia-6-azaundecane moiety as the Ag⁺ ligand. Research has demonstrated that this sensor exhibits a strong and selective response to silver ions, with minimal interference from a wide range of other metal cations that are commonly found in biological and environmental samples. This high selectivity is crucial for the practical application of the chemosensor, as it ensures that the detected signal is a true representation of the analyte concentration, without false positives arising from the presence of other ions.

The selectivity of this dicyanostilbene-derived two-photon fluorescence probe was systematically investigated by measuring its fluorescence response in the presence of various competing cations. The results of these studies indicate that the sensor's fluorescence intensity is significantly enhanced upon binding with Ag⁺, while remaining largely unaffected by other metal ions. This suggests that the binding pocket formed by the this compound derivative has a specific size, shape, and electronic configuration that is highly complementary to the silver ion.

| Competing Cation | Chemical Formula | Observed Interference |

|---|---|---|

| Sodium | Na⁺ | Negligible |

| Potassium | K⁺ | Negligible |

| Magnesium | Mg²⁺ | Negligible |

| Calcium | Ca²⁺ | Negligible |

| Zinc | Zn²⁺ | Negligible |

| Cadmium | Cd²⁺ | Negligible |

| Mercury | Hg²⁺ | Negligible |

| Lead | Pb²⁺ | Negligible |

| Nickel | Ni²⁺ | Negligible |

| Cobalt | Co²⁺ | Negligible |

| Copper | Cu²⁺ | Negligible |

The data presented in the table underscores the high selectivity of the this compound-based chemosensor for silver ions. This level of selectivity is a key factor in its successful application for the detection and imaging of Ag⁺ in complex environments, including live cells, without significant interference from other biologically and environmentally relevant metal ions.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations (e.g., Density Functional Theory)

Quantum mechanical calculations, predominantly employing Density Functional Theory (DFT), have been utilized to explore the molecular properties of 3,9-Dithia-6-azaundecane and its derivatives. These studies often focus on the molecule's conformational analysis, electronic structure, and the energetic changes associated with its interaction with other chemical species.

For instance, DFT calculations are instrumental in determining the optimized geometry of the molecule, revealing the most stable three-dimensional arrangement of its atoms. This includes bond lengths, bond angles, and dihedral angles that characterize the molecule's shape. Furthermore, analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's reactivity and its electron-donating or -accepting capabilities. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that helps in understanding the molecule's stability and its potential for electronic transitions.

While specific data for the standalone this compound molecule is often embedded within studies of larger sensor molecules, these computational approaches provide a foundational understanding of its intrinsic properties.

Prediction of Sensory Ability Based on Molecular Structure

The molecular structure of this compound is intrinsically linked to its ability to act as a sensory component, particularly for the detection of metal ions. Computational methods play a significant role in predicting this sensory capability by analyzing the structural features that facilitate selective binding.

The presence of two sulfur atoms and a secondary amine group within a flexible aliphatic chain creates a coordination pocket that is well-suited for binding with certain metal ions. Theoretical models can predict the binding affinity and selectivity of this pocket for different metal ions. By calculating the binding energies between this compound and various metal cations, researchers can forecast which ions are most likely to be detected.

Modeling of Metal-Ligand Interactions and Electronic Transitions

Computational modeling provides a detailed picture of the interactions between this compound and metal ions at the atomic level. These models are crucial for understanding the mechanism of recognition and the resulting changes in the electronic properties of the system, which are often the basis for the sensory response.

When this compound binds to a metal ion, the coordination process leads to a redistribution of electron density within the newly formed complex. DFT and other quantum chemical methods can model this charge transfer and its effect on the molecular orbitals of the system. This is particularly important for understanding the changes in spectroscopic properties, such as absorption and fluorescence, upon metal binding.

For example, in the context of fluorescent chemosensors, the binding of a metal ion to the this compound moiety can either enhance or quench the fluorescence of an attached fluorophore. Theoretical models can elucidate the nature of the electronic transitions involved, such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), which govern these changes in fluorescence. By calculating the energies of the ground and excited states of the metal-ligand complex, it is possible to predict the wavelengths of absorption and emission, providing a theoretical basis for the observed sensory behavior.

Future Research Directions and Advanced Materials Integration

Exploration of Novel Metal Ion Targets

The established coordination of 3,9-Dithia-6-azaundecane with silver (Ag⁺) serves as a foundational stepping stone for exploring its potential to selectively bind with a broader array of metal ions. The presence of soft sulfur donor atoms and a central nitrogen atom suggests a strong affinity for other soft and borderline Lewis acids, which include a number of environmentally and biologically significant heavy metal ions.

Future investigations will likely focus on the systematic evaluation of the complexation behavior of this compound and its derivatives with cations such as:

Mercury(II) (Hg²⁺): Given the high affinity of sulfur for mercury, this ligand is a prime candidate for developing new sensors for this highly toxic metal.

Lead(II) (Pb²⁺): Another toxic heavy metal, lead's interaction with dithia-aza ligands warrants thorough investigation for environmental monitoring applications.

Cadmium(II) (Cd²⁺): The coordination chemistry of cadmium with mixed-donor ligands like this compound is of interest for both sensing and remediation technologies.

Copper(II) (Cu²⁺): As a vital yet potentially toxic transition metal, the selective recognition of copper is a continuous goal in sensor development.

Zinc(II) (Zn²⁺): Differentiating zinc from other divalent metal ions is a common challenge, and the specific geometry of this ligand may offer unique selectivity.

The exploration of these and other metal ions will involve detailed thermodynamic and kinetic studies to determine binding constants, selectivity coefficients, and complexation stoichiometries. Such fundamental data is crucial for the rational design of next-generation sensors.

Integration into Advanced Sensing Platforms

Building upon the foundation of fluorescent sensors, the integration of this compound into a variety of advanced sensing platforms is a promising avenue for future research. The goal is to develop robust, sensitive, and selective analytical devices for real-world applications.

Electrochemical Sensors: The incorporation of this compound as an ionophore in potentiometric and voltammetric sensors is a key area of interest. In a potentiometric sensor, the ligand would be immobilized in a polymeric membrane, and its selective binding to a target metal ion would generate a measurable potential difference. For instance, a poly(vinyl chloride) (PVC) membrane electrode incorporating a thia-aza substituted macrocyclic diamide (B1670390) has demonstrated a Nernstian response to Ag⁺ ions over a wide concentration range. researchgate.net Similar principles can be applied to this compound for various target ions.

| Sensing Platform | Principle of Operation | Potential Advantages |

| Potentiometric Sensors | Measurement of potential difference upon selective ion binding at a membrane. | Low cost, wide dynamic range, and simplicity of operation. |

| Voltammetric Sensors | Measurement of current changes resulting from redox reactions of the metal-ligand complex. | High sensitivity, low detection limits, and ability to perform speciation analysis. |

| Colorimetric Sensors | Visible color change upon complexation with a metal ion. | Naked-eye detection, suitable for rapid screening and on-site analysis. |

| Fluorescent "Turn-On" Sensors | Enhancement of fluorescence intensity upon binding to a metal ion. | High sensitivity and selectivity, suitable for imaging applications. |

Colorimetric Sensors: The development of colorimetric sensors based on this compound would enable simple, naked-eye detection of target metal ions. This can be achieved by conjugating the ligand to a chromophore, where metal ion binding induces a significant shift in the absorption spectrum, resulting in a visible color change. Such sensors are highly desirable for rapid, on-site environmental monitoring and preliminary screening.

Computational Design of Enhanced Ligands for Specific Applications

Computational chemistry offers powerful tools for the rational design and optimization of ligands derived from the this compound scaffold. By employing methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, researchers can predict and understand the factors governing metal ion selectivity and binding affinity.

Density Functional Theory (DFT) Studies: DFT calculations can be utilized to:

Determine the optimized geometries of metal-ligand complexes.

Calculate binding energies to predict the stability of different metal complexes.

Analyze the electronic structure and bonding interactions between the ligand and various metal ions.

Simulate spectroscopic properties to aid in the interpretation of experimental data.

These theoretical insights can guide the synthetic modification of the parent ligand to enhance its selectivity for a particular metal ion. For example, by altering the steric and electronic properties of substituents on the ligand backbone, it is possible to fine-tune the size and geometry of the binding pocket to favor a specific cation.

Molecular Dynamics (MD) Simulations: MD simulations can provide valuable information on the dynamic behavior of the ligand and its metal complexes in solution. These simulations can:

Elucidate the conformational changes that occur upon metal ion binding.

Investigate the role of the solvent in the complexation process.

Predict the diffusion and transport properties of the complexes, which is relevant for applications in separation and extraction.

By combining computational modeling with experimental validation, researchers can accelerate the discovery and development of new and improved ligands based on the this compound framework for a wide range of applications in sensing, environmental remediation, and beyond.

Q & A

What are the established synthetic routes for 3,9-Dithia-6-azaundecane, and how can reaction conditions be optimized?

Level: Basic

Methodological Answer:

A common synthesis involves reacting 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD chloride) with appropriate amine precursors in tetrahydrofuran (THF) under basic conditions (e.g., potassium carbonate) at room temperature . Optimization requires monitoring reaction kinetics via thin-layer chromatography (TLC) or HPLC, adjusting solvent polarity, and controlling stoichiometric ratios to minimize side products. Post-synthesis purification via column chromatography (silica gel, gradient elution) ensures high yields.

Which spectroscopic techniques are most effective for characterizing this compound’s electronic properties?

Level: Basic

Methodological Answer:

UV-vis absorption spectroscopy (e.g., peak at 484 nm) identifies intramolecular charge transfer (ICT) transitions between the nitrogen atom in the this compound moiety and electron-withdrawing groups like nitro substituents . Emission spectroscopy complements this by probing fluorescence quenching or enhancement in the presence of analytes (e.g., metal ions). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) validate structural integrity.

How can researchers design experiments to evaluate this compound’s selectivity for Hg(II) ions in aqueous environments?

Level: Advanced

Methodological Answer:

Design competitive binding assays by introducing this compound into solutions containing Hg(II) and competing ions (e.g., Pb²⁺, Cd²⁺, Zn²⁺). Use UV-vis and fluorescence titrations to measure spectral shifts and quantify binding constants (e.g., Benesi-Hildebrand analysis) . Control pH (buffered solutions) and solvent composition (e.g., 50% acetonitrile/water) to mimic environmental conditions. Validate selectivity via inductively coupled plasma mass spectrometry (ICP-MS) to confirm Hg(II) uptake.

How should contradictory data on this compound’s stability under oxidative conditions be resolved?

Level: Advanced

Methodological Answer:

Conduct accelerated stability studies under controlled oxidative environments (e.g., H₂O₂ exposure, variable temperatures). Monitor degradation via HPLC and track byproducts using LC-MS. Cross-validate findings with computational models (e.g., density functional theory (DFT) to predict bond dissociation energies). Replicate experiments across independent labs to rule out methodological biases, as outlined in systematic review protocols .

What computational approaches are suitable for modeling this compound’s electronic structure and binding mechanisms?

Level: Advanced

Methodological Answer:

Time-dependent DFT (TD-DFT) simulations model ICT transitions and predict absorption/emission spectra . Molecular docking or molecular dynamics (MD) simulations elucidate host-guest interactions with metal ions. Software suites like Gaussian or ORCA optimize geometries, while Multiwfn analyzes electron density distributions. Validate computational results against experimental spectroscopic data to refine parameters.

What strategies ensure rigorous literature reviews for identifying gaps in this compound research?

Level: Basic

Methodological Answer:

Follow a structured review protocol:

Database Search: Use SciFinder, PubMed, and Web of Science with keywords (e.g., “this compound,” “chemosensor,” “metal ion detection”).

Inclusion/Exclusion Criteria: Prioritize peer-reviewed studies with full experimental details. Exclude non-English or non-reproducible works.

Thematic Coding: Categorize findings into synthesis, applications, and limitations.

Gap Analysis: Identify understudied areas (e.g., ecological toxicity, long-term stability) .

How can researchers assess the ecological impact of this compound in aquatic systems?

Level: Advanced

Methodological Answer:

Perform in vitro ecotoxicity assays using Daphnia magna or algae to determine LC₅₀ values. Measure biodegradability via OECD 301F (closed bottle test) and bioaccumulation potential using octanol-water partition coefficients (log Kₒw). Combine with in silico tools like EPI Suite to predict environmental fate. Cross-reference with regulatory frameworks (e.g., REACH) for hazard classification .

What experimental controls are critical when studying this compound’s reactivity with biomolecules?

Level: Advanced

Methodological Answer:

Include negative controls (e.g., buffer-only samples) to rule out non-specific interactions. Use competitive inhibitors (e.g., glutathione for thiol-binding studies) to confirm specificity. Monitor pH and ionic strength to maintain physiological relevance. Validate results with orthogonal techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.